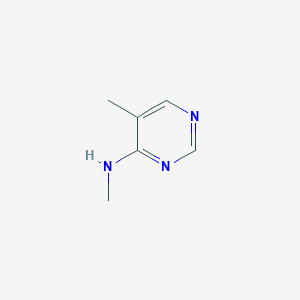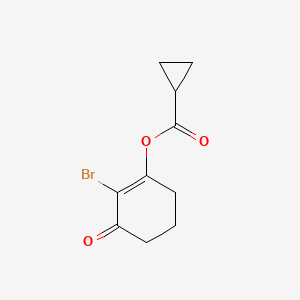
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexene ring, and a cyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate typically involves the bromination of 3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination of the desired position on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted cyclohexene derivatives with various functional groups.
Reduction Reactions: Products include cyclohexanol or cyclohexane derivatives.
Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can be compared with other similar compounds, such as:
2-Chloro-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Lacks the halogen atom, resulting in different chemical behavior and applications.
2-Bromo-3-oxocyclohex-1-en-1-ylacetate: Similar structure but with an acetate group instead of a cyclopropanecarboxylate group, affecting its reactivity and use in synthesis.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(2-bromo-3-oxocyclohexen-1-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C10H11BrO3/c11-9-7(12)2-1-3-8(9)14-10(13)6-4-5-6/h6H,1-5H2 |
InChI Key |
MVAYTKSMICMNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)Br)OC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


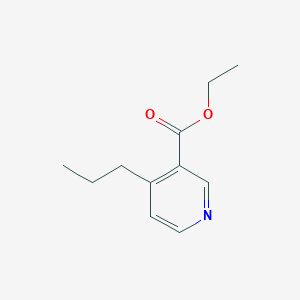
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
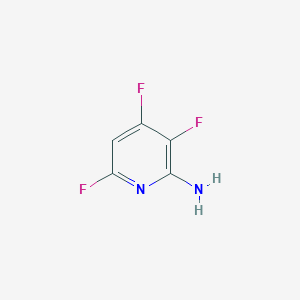
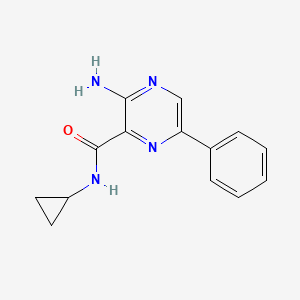
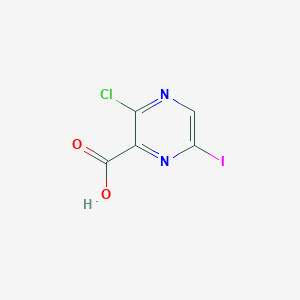
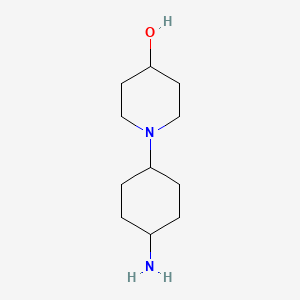

![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
![3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)
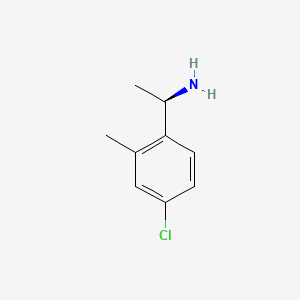
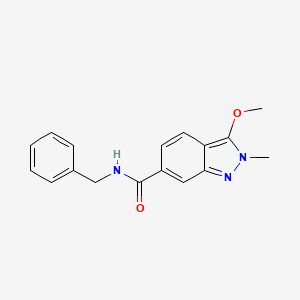
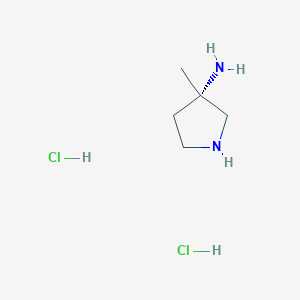
![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)
